molecular formula C18H24I3N3O9 B029796 Ioversol CAS No. 87771-40-2

Ioversol

Cat. No.: B029796
CAS No.: 87771-40-2
M. Wt: 807.1 g/mol
InChI Key: AMDBBAQNWSUWGN-UHFFFAOYSA-N
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Description

Ioversol is a nonionic, monomeric, low-osmolar iodinated contrast medium (LOCM) widely used in radiographic imaging to enhance the visibility of blood vessels, organs, and soft tissues during computed tomography (CT), angiography, and urography . It contains 350–350 mg iodine/mL and has an osmolality of 702 mOsm/kg·H₂O at 37°C, which is significantly lower than high-osmolar ionic agents but higher than iso-osmolar contrast media (IOCM) like iodixanol . Its molecular structure minimizes ionic interactions, reducing risks of hemodynamic instability and adverse drug reactions (ADRs) .

Its clinical applications span cardiac, cerebral, and hepatic imaging, with diagnostic efficacy rated as "good to excellent" in 89.3% of cases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ioversol involves the alkylation of 5-chloroacetamino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-phthalamine with chloroethanol in the presence of an inorganic alkali. This reaction produces a reaction liquor, which can be further processed without separation by adding anhydrous sodium acetate . Another method involves the reaction of 5-amido-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with alpha-acetoxyacetyl chloride, followed by hydrolysis and subsequent alkylation with chloroethanol .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves maintaining specific reaction conditions to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet medical standards .

Chemical Reactions Analysis

Types of Reactions

Ioversol primarily undergoes substitution reactions due to the presence of iodine atoms and hydrophilic groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as chloroethanol and inorganic alkalis.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Involve reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include various iodinated derivatives and hydrophilic compounds, which retain the contrast-enhancing properties of this compound .

Scientific Research Applications

Mechanism of Action

Ioversol works by absorbing X-rays more effectively than surrounding tissues, creating a stark contrast on the resulting images. Upon administration, it is distributed through the bloodstream to various tissues and organs. The iodine atoms in this compound attenuate X-rays, enhancing the contrast between vessels and normal tissues, allowing for detailed visualization of internal structures .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical Properties of Ioversol and Comparable Agents

Contrast Agent Class Osmolality (mOsm/kg·H₂O) Viscosity (mPa·s at 37°C) Iodine Content (mg/mL)
This compound Nonionic, monomeric 702 5.8 320–350
Iohexol Nonionic, monomeric 640–780 6.1–10.6 300–350
Iopamidol Nonionic, monomeric 524–796 3.0–9.1 250–370
Iodixanol Nonionic, dimeric 290 11.8 320
Ioxaglate Ionic, dimeric 600 7.5 320

Sources:

Key findings:

  • This compound’s osmolality and viscosity are intermediate between IOCM (e.g., iodixanol) and other LOCM (e.g., iohexol). This balance reduces endothelial irritation while maintaining imaging clarity .
  • Compared to ionic agents (e.g., ioxaglate), this compound causes less calcium chelation , minimizing hemodynamic disturbances like hypotension .

Table 2: Incidence of Adverse Events (AEs) Across Contrast Media

Contrast Agent HSRs (%) Severe ADRs (%) PC-AKI Incidence (%) Gastrointestinal Disorders (%)
This compound 0.13–0.66 0.02 7.5–28.9* 8.0
Iohexol 0.27–0.99 0.03–0.48 10.5–25.3 6.0
Iopamidol 0.15–0.70 0.05–0.40 8.2–24.1 5.5
Iodixanol 0.20–0.85 0.01–0.30 2.7–15.0 2.5
Ethiodized Oil 0.10–0.50 0.01 N/A 12.0

PC-AKI = Post-contrast acute kidney injury; *Varies by patient risk factors

Key findings:

  • Hypersensitivity: this compound has a lower HSR incidence than iohexol and iodixanol, attributed to its nonionic structure reducing complement activation .
  • PC-AKI: Risk with this compound is comparable to other LOCM (e.g., iohexol, iopamidol) but higher than IOCM (e.g., iodixanol) in high-risk patients (e.g., chronic kidney disease) .
  • Gastrointestinal effects : this compound causes more frequent gastrointestinal disorders (8%) compared to other LOCM (6%) due to direct mucosal irritation .

Imaging Efficacy

Table 3: Diagnostic Performance in Specific Procedures

Procedure This compound Efficacy Comparator Efficacy Key Differentiator
Hepatic Angiography Superior Iopamidol 250 Higher iodine concentration (320 vs. 250 mg/mL) enhances vascular contrast
HSG† Moderate Ethiodized Oil Ethiodized oil provides superior tubal visualization but causes iodine residue
Urography Equivalent Iohexol Comparable ureter opacification (p = 0.029 for this compound)

†Hysterosalpingography

Key findings:

  • In hepatic angiography , this compound’s higher iodine content improves tumor detection compared to iopamidol .
  • Ethiodized poppyseed oil outperforms this compound in HSG image quality but poses long-term risks like uterine iodine retention .

Hemodynamic and Hematologic Effects

  • Platelet inhibition: this compound reduces platelet adhesion and P-selectin expression comparably to iodixanol, minimizing thrombotic risks during vascular procedures .

Critical Considerations and Limitations

Cross-reactivity: this compound shares structural similarities with other nonionic monomers (e.g., iohexol), posing a 5–10% risk of cross-reactive HSRs in sensitized patients .

iopamidol in moderate-risk cohorts .

Conflicting evidence : Some in vitro studies report superior biocompatibility for iopamidol (e.g., erythrocyte morphology), though clinical relevance remains unclear .

Biological Activity

Ioversol is a nonionic, low-osmolar X-ray contrast agent primarily used in radiographic imaging to enhance the visualization of vascular structures and organs. Its biological activity encompasses various aspects, including its pharmacokinetics, cytotoxicity, mutagenicity, and overall safety profile in both human and animal studies. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics

This compound is characterized by a rapid distribution phase followed by a slower elimination phase. The pharmacokinetics of this compound conform to an open two-compartment model. Following intravascular administration, the biological half-life is approximately 1.5 hours, with more than 95% of the administered dose excreted via the kidneys within 24 hours. The peak urine concentration occurs within the first two hours post-injection, indicating efficient renal clearance .

Parameter Value
Biological Half-Life~1.5 hours
Urinary Excretion>95% within 24 hours
Peak Urine Concentration2 hours post-injection

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in various in vitro models. In studies involving renal tubular cells (LLC-PK1), this compound demonstrated lower cytotoxicity compared to ionic contrast agents such as ioxithalamate. Specifically, cell viability was significantly higher with this compound at concentrations of 49.25 mM and 98.5 mM compared to the ionic counterpart .

Another study examined the effects on cultured bovine aorta endothelial cells (ECs) and smooth muscle cells (SMCs). This compound showed more pronounced effects on SMCs than on ECs, indicating a differential impact on vascular cell types .

Mutagenicity and Toxicology

Extensive toxicological assessments have indicated that this compound does not exhibit mutagenic properties. In various assays, including the microbial reverse mutation assay and mammalian chromosomal aberration assay, this compound was not found to induce mutagenicity . Furthermore, reproductive and developmental toxicity studies in rodents revealed no teratogenic effects or significant reproductive impairments at doses up to 3.2 g I/kg/day .

The medium lethal dose (LD50) for acute intravenous toxicity in mice and rats was determined to be approximately 17 g I/kg and 15 g I/kg, respectively . Subacute toxicity studies indicated only mild renal tubular changes at high doses after prolonged exposure.

Safety Profile

This compound's safety profile has been established through clinical trials and post-marketing surveillance. Adverse reactions are generally mild, with a low incidence of severe reactions reported . Importantly, animal studies indicate that this compound does not cross the blood-brain barrier or cause significant endothelial damage .

Case Studies

  • Renal Function Impact : In a study using an isolated perfused rat kidney model, this compound (20 mg I/ml) was shown to affect renal hemodynamics through endothelin-mediated pathways, suggesting a need for caution in patients with pre-existing renal conditions .
  • Biodistribution Studies : Research involving dogs demonstrated biexponential blood clearance patterns for this compound, with significant recovery in urine within two hours post-injection, reinforcing its renal excretion pathway .

Q & A

Basic Research Questions

Q. What key pharmacokinetic properties of ioversol influence its safety profile in clinical imaging?

this compound's non-ionic structure (C₁₈H₂₄I₃N₃O₉, molecular weight 807.11 g/mol) and low osmolality reduce interactions with biological membranes, minimizing endothelial irritation and nephrotoxicity . Comparative studies show it stimulates less endothelin release than iothalamate, reducing renal vasoconstriction in rats . Researchers should prioritize these properties when evaluating safety in preclinical models.

Q. What validated animal models are used to assess this compound’s neurovascular safety?

Rodent models (e.g., anesthetized rats) are standard for evaluating blood-brain barrier (BBB) integrity post-administration. Key parameters include histopathological analysis of BBB permeability, measurement of intracellular reactive oxygen species (ROS), and calcium flux in endothelial cells . These models confirm this compound’s minimal neurovascular disruption at clinical doses.

Q. What methodologies are recommended for monitoring acute adverse reactions to this compound in clinical trials?

Follow PRISMA guidelines for systematic reviews: track immediate hypersensitivity (HSRs) and delayed reactions (e.g., post-contrast acute kidney injury, PC-AKI) using standardized criteria. Monitor serum creatinine (sCr) at baseline and 48–72 hours post-administration, alongside adverse event grading (e.g., mild, moderate, severe) .

Q. How does this compound’s chemical stability impact storage protocols in research settings?

High-performance liquid chromatography (HPLC) studies show this compound remains stable for 24 hours in solution at room temperature. Use Ultimate LP-C8 columns with acetonitrile:water (4:95) mobile phase for quality control. Store lyophilized powder at 4°C, protected from light, to prevent iodine dissociation .

Q. What biomarkers detect early contrast-induced kidney injury (CI-AKI) in this compound-administered patients?

Urinary biomarkers—κ and α₁-microglobulin (U-κ, Uα₁-MG), retinol-binding protein (UTRF), and plasma cystatin C (CysC)—show significant elevation at doses >200 mL. Collect samples pre-procedure and at 6, 12, and 24 hours post-administration for sensitivity .

Advanced Research Questions

Q. How can HPLC be optimized for precise quantification of this compound in complex matrices?

Use iso-elution with a flow rate of 1.0 mL/min and detection at 254 nm. Validate linearity (80–120 µg/mL range) and precision (RSD <2%). For biological samples (e.g., hemodialysates), employ online desalination tubes to enhance signal-to-noise ratios by 178× and mitigate sodium adduct interference .

Q. How do conflicting findings on this compound’s nephrotoxicity inform clinical trial design?

Meta-analyses reveal PC-AKI incidence varies with baseline renal function and hydration status. Stratify trials by glomerular filtration rate (eGFR <45 mL/min/1.73m²) and limit single-dose thresholds to ≤200 mL. Use propensity score matching to adjust for confounders like diabetes .

Q. How can CEST MRI leverage this compound for tumor microenvironment pH mapping?

this compound’s pH-dependent chemical exchange saturation transfer (CEST) effects enable extracellular pH (pHe) quantification in tumors. Calibrate in vitro using ratiometric signals between 6.0–7.8 pH, then validate in vivo in MMTV-Erbb2 breast cancer models. Apply Lorentzian fitting to CEST spectra for pHe differentiation between tumor and normal tissue .

Q. What experimental approaches reconcile discrepancies in this compound’s endothelial effects across models?

In vitro studies report ROS-mediated apoptosis, while in vivo data show vascular tolerance. Use co-culture systems (endothelial cells + smooth muscle cells) to simulate in vivo conditions. Measure endothelin-1 release and nitric oxide modulation under shear stress to bridge mechanistic gaps .

Q. What computational models predict this compound’s biodistribution in multi-organ imaging?

Pharmacokinetic models incorporating renal clearance (t₁/₂ ~2 hours) and hepatic excretion pathways can simulate biodistribution. Use finite element analysis to account for patient-specific factors (e.g., cardiac output, capillary permeability). Validate against SPECT/CT data in hepatoma models .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDBBAQNWSUWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2045521
Record name Ioversol
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Molecular Weight

807.1 g/mol
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Solubility

Water soluble
Record name Ioversol
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CAS No.

87771-40-2, 8771-40-2
Record name Ioversol
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Record name Ioversol
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Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo
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Melting Point

180-182°C
Record name Ioversol
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Synthesis routes and methods I

Procedure details

5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide solids are slurried in hot water containing a catalytic quantity of sulfuric acid. The solid gradually dissolves as it is heated with the steam on the jacket. The material is hydrolyzed to produce crude ioversol and acetic acid as a by-product. To remove the acetic acid, clean steam is sparged into the reactor. The solution volume is maintained constant by adding deionized water during the reaction and acetic acid removal. The reaction is tested for completeness of hydrolysis and for the removal of acetic acid.
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5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide
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Synthesis routes and methods II

Procedure details

) acid hydrolyzing said 5-acetoxyacetamido-N,N'-bis(2,3-diacetoxypropyl)2,4,6-triiodoisophthalamide and 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide under acid hydrolyzing conditions to produce ioversol and N,N'-bis-(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide; and
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5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
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Retrosynthesis Analysis

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